![molecular formula C25H23NO6 B1440287 2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid CAS No. 1065075-74-2](/img/structure/B1440287.png)
2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid
Overview
Description
The compound “2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid” is a benzoic acid derivative with an Fmoc-protected amino group at the 2-position and a 2-methoxyethoxy group at the 5-position. The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protecting group used in peptide synthesis, which protects the amino group during synthesis and can be removed under mildly acidic conditions . The 2-methoxyethoxy group is an ether group that could potentially increase the compound’s solubility in organic solvents.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic benzoic acid ring, the Fmoc-protected amino group, and the 2-methoxyethoxy group. The presence of these functional groups would likely confer specific chemical properties to the compound, such as the potential for hydrogen bonding and increased polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the specific reagents used. The Fmoc group could be removed under mildly acidic conditions, revealing a free amino group . The carboxylic acid group could participate in reactions such as esterification or amide bond formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the Fmoc group could increase the compound’s molecular weight and complexity . The 2-methoxyethoxy group could potentially increase the compound’s solubility in organic solvents.Scientific Research Applications
Mimicking Tripeptide β-Strands
Unnatural amino acid derivatives, including those with Fmoc groups, are utilized to mimic tripeptide β-strands. These derivatives can form β-sheet-like hydrogen-bonded dimers and are useful in peptide synthesis. Such applications were discussed by Nowick et al. (2000), highlighting the potential of Fmoc-amino acids in creating peptide structures with specific hydrogen-bonding capabilities (Nowick et al., 2000).
Protecting Group in Peptide Synthesis
Fmoc derivatives are valuable as protecting groups in peptide synthesis, particularly in the synthesis of 'difficult sequences'. Johnson et al. (1993) demonstrated the utility of N,O-Bis-Fmoc derivatives of amino acids in solid-phase peptide synthesis, highlighting their role in inhibiting interchain association (Johnson et al., 1993).
Fmoc-Amino Acids in Solid-Phase Syntheses
The preparation of Fmoc-protected β2-homoamino acids and their use in solid-phase syntheses of β-peptides are discussed by Šebesta and Seebach (2003). They detailed the synthesis process, emphasizing the utility of Fmoc-amino acids in creating peptides with proteinogenic side chains (Šebesta & Seebach, 2003).
Bio-Inspired Functional Materials
Fmoc-modified amino acids and peptides have emerged as significant bio-inspired building blocks for the fabrication of functional materials. Tao et al. (2016) reviewed the self-organization of Fmoc-modified biomolecules, exploring their applications in various fields such as cell cultivation, drug delivery, and therapeutics (Tao et al., 2016).
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-methoxyethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-30-12-13-31-16-10-11-23(21(14-16)24(27)28)26-25(29)32-15-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-11,14,22H,12-13,15H2,1H3,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKENVONEMQHWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144163 | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(2-methoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid | |
CAS RN |
1065075-74-2 | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(2-methoxyethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065075-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(2-methoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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